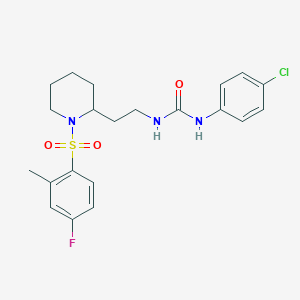
1-(4-Chlorophenyl)-3-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a complex organic compound characterized by its unique structural components, including a chlorophenyl group, a fluoromethylphenylsulfonyl group, and a piperidinyl ethyl urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Piperidinyl Intermediate:
Starting Materials: 4-Fluoro-2-methylbenzenesulfonyl chloride and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Product: 1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidine.
-
Coupling with Chlorophenyl Isocyanate:
Starting Materials: 1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidine and 4-chlorophenyl isocyanate.
Reaction Conditions: The coupling reaction is performed in an inert atmosphere, typically using a solvent like tetrahydrofuran (THF) at a controlled temperature.
Product: this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-(4-Chlorophenyl)-3-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl and fluoromethylphenyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced urea derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
1-(4-Chlorophenyl)-3-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
- 1-(4-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea
- 1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea
Uniqueness: 1-(4-Chlorophenyl)-3-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea is unique due to the presence of both the chlorophenyl and fluoromethylphenylsulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
生物活性
The compound 1-(4-Chlorophenyl)-3-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a synthetic derivative that combines distinct pharmacophores, including a piperidine moiety and a sulfonamide functionality. This combination has been associated with various biological activities, particularly in antibacterial and enzyme inhibition contexts.
Chemical Structure and Properties
The molecular formula of the compound is C19H24ClFN2O2S, with a molecular weight of approximately 394.92 g/mol. The structure features a chlorophenyl group, a piperidine ring, and a sulfonamide linkage, which are critical for its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing similar structures. For example, synthesized derivatives with piperidine and sulfonamide functionalities demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds similar to this compound exhibit significant activity against enzymes such as acetylcholinesterase (AChE) and urease. For instance, certain derivatives displayed IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating potent inhibitory effects compared to standard inhibitors . This suggests potential applications in treating conditions like hyperurecemia or as adjunct therapies in infections where urease-producing bacteria are involved.
Case Studies
- Antibacterial Screening : In a comparative study, several synthesized sulfonamide derivatives were tested against multiple bacterial strains. The results indicated that compounds with the piperidine moiety exhibited enhanced antibacterial efficacy, particularly against gram-negative bacteria .
- In Silico Docking Studies : Computational modeling has been employed to predict the binding affinities of these compounds to target enzymes. Docking studies revealed favorable interactions between the synthesized compounds and the active sites of AChE and urease, supporting their potential as therapeutic agents .
Summary of Findings
The biological activity of this compound is characterized by:
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3S/c1-15-14-17(23)7-10-20(15)30(28,29)26-13-3-2-4-19(26)11-12-24-21(27)25-18-8-5-16(22)6-9-18/h5-10,14,19H,2-4,11-13H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLWJCMNDRINNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













